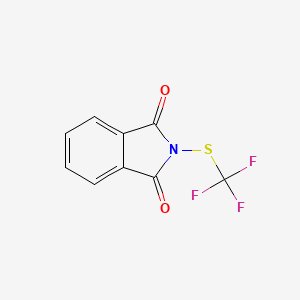
N-(trifluoromethylthio)phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trifluoromethylthio)phthalimide (TFMP) is a fluorinated sulfur-containing derivative of phthalimide, which is an important synthetic building block used in organic synthesis and drug discovery. TFMP has a wide range of applications in both scientific research and industrial production. It can be used in the synthesis of several compounds, such as insecticides, herbicides, and pharmaceuticals, and has been found to have potential applications in the areas of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
N-(trifluoromethylthio)phthalimide is a valuable reagent in organic synthesis, offering a safe and efficient method for trifluoromethylthiolation. It has been used for the direct trifluoromethylthiolation of boronic acids and alkynes under copper catalysis, demonstrating its versatility and functionality in creating biologically active agents and industrial pharmaceuticals (Pluta, Nikolaienko, & Rueping, 2014). Further, its use in the trifluoromethylthiolation of aryl and vinyl boronic acids highlights its high yield and applicability in producing trifluoromethylthiolated arenes and alkenes (Kang, Xu, & Shen, 2014).
Catalysis and Enantioselective Reactions
In catalysis, this compound facilitates enantioselective trifluoromethylthiolation, especially of oxindoles. This process yields optically active products with high enantioselectivities, emphasizing its significance in producing compounds with specific stereochemistry (Rueping, Liu, Bootwicha, Pluta, & Merkens, 2014).
Medicinal and Agrochemical Applications
This compound is crucial in preparing trifluoromethanesulfenamides and unsymmetrical disulfides. These compounds are noteworthy for their potential in medicinal and agrochemical applications, thanks to their remarkable properties (Pluta & Rueping, 2014).
Continuous Flow Synthesis
The compound is also central in the continuous flow synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids, demonstrating a novel and efficient approach in organic synthesis (Franco, Meninno, Lattanzi, Puglisi, & Benaglia, 2021).
Materials Science
In materials science, this compound has been involved in the development of phthalimide–thiophene copolymers, influencing the properties of materials used in electronics like OFETs, LEFETs, and NIR PLEDs (Steckler, Lee, Chen, Fenwick, Andersson, Cacialli, & Sirringhaus, 2014).
Environmental Applications
Furthermore, phthalimide-modified cellulose nanofibers, utilizing compounds like this compound, have shown promise in applications like CO2 adsorption, demonstrating the compound's utility in addressing environmental challenges (Sepahvand, Jonoobi, Ashori, Gauvin, Brouwers, Oksman, & Yu, 2020).
Mécanisme D'action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N-(trifluoromethylthio)phthalimide plays a significant role in biochemical reactions, particularly in the synthesis of acyl fluorides. It interacts with various enzymes, proteins, and other biomolecules, facilitating the deoxygenated fluorination of carboxylic acids . The compound’s electrophilic nature allows it to act as a fluorinated reagent, making it an essential component in organic transformations . The interactions between this compound and biomolecules are primarily based on its ability to modulate chemical and biological properties such as metabolic stability, lipophilicity, and bioavailability .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, including alterations in gene expression and metabolic activity
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for its prolonged use in biochemical experiments . Its degradation products may also have significant effects on cellular processes, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s role in the deoxygenated fluorination of carboxylic acids highlights its importance in organic synthesis and biochemical research . Additionally, this compound’s interactions with metabolic enzymes can influence the overall metabolic activity of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments . These interactions are crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
2-(trifluoromethylsulfanyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNSRIIHFLPQCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
719-98-2 |
Source


|
| Record name | N-(Trifluoromethylthio)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




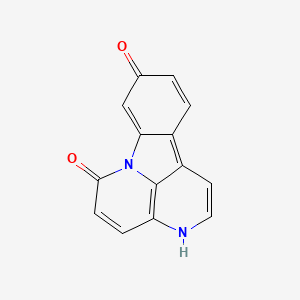
![(7S,9S)-7-[[(2S,4R,6S,7R,11S,13R,15S,16R)-6,15-dimethyl-13-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-5,8,14,17-tetraoxa-1,10-diazatetracyclo[8.8.1.02,7.011,16]nonadecan-4-yl]oxy]-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1245736.png)
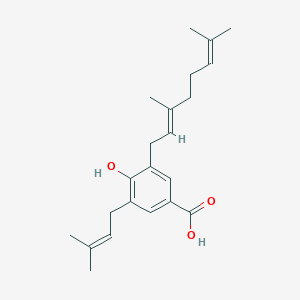
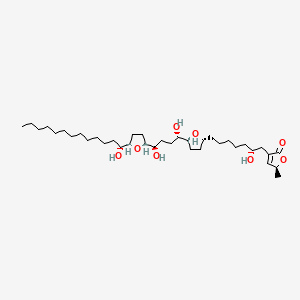
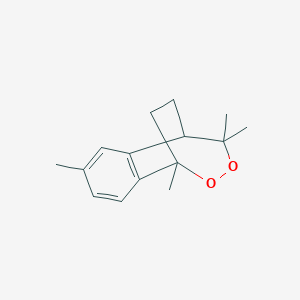
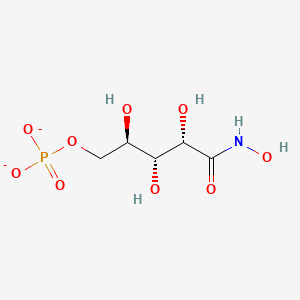
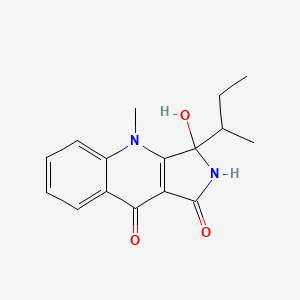

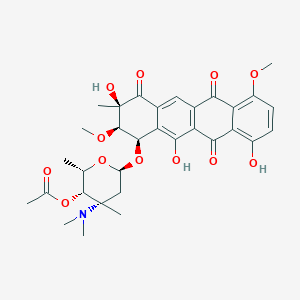
![sodium;(6R,7R)-3-[(E)-3-(4-aminopyrimidin-1-ium-1-yl)prop-1-enyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1245748.png)
